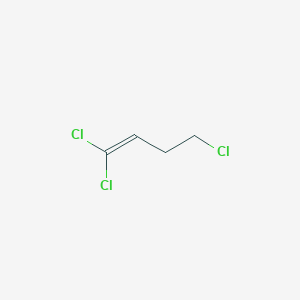

1,1,4-Trichlorobut-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

17219-57-7 |

|---|---|

Molecular Formula |

C4H5Cl3 |

Molecular Weight |

159.44 g/mol |

IUPAC Name |

1,1,4-trichlorobut-1-ene |

InChI |

InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h2H,1,3H2 |

InChI Key |

CVLVVCWCZJRIHC-UHFFFAOYSA-N |

SMILES |

C(CCl)C=C(Cl)Cl |

Canonical SMILES |

C(CCl)C=C(Cl)Cl |

Synonyms |

1,1,4-Trichloro-1-butene |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 1,1,4 Trichlorobut 1 Ene

Electrophilic Activation and Addition Mechanisms

The double bond in 1,1,4-trichlorobut-1-ene is a site of high electron density, making it susceptible to attack by electrophiles. This initiates addition reactions, which can be catalyzed by acids or proceed through the formation of specific electrophilic intermediates.

Strong Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) can add across the double bond of alkenes. msu.edujove.com The reaction is initiated by the protonation of the alkene, a process catalyzed by the acid, to form a carbocation intermediate. msu.edujove.com This intermediate is then attacked by a nucleophile (the conjugate base of the acid or a solvent molecule like water) to yield the final addition product. msu.edujove.com In the case of halogenated alkenes, the presence of electron-withdrawing halogens can influence the stability and rearrangement of the carbocation intermediate.

In the presence of superacids, such as triflic acid (CF₃SO₃H), more complex transformations can occur. For instance, related compounds like 1-aryl-4,4,4-trichlorobut-2-en-1-ones undergo intramolecular cyclization when heated in triflic acid to produce 3-trichloromethylindan-1-ones with high yields. beilstein-journals.orgresearchgate.netconsensus.app This reaction proceeds through the initial protonation of the carbonyl oxygen, followed by cyclization of the resulting electrophilic intermediate. beilstein-journals.orgresearchgate.net Similarly, 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones can first undergo acid-catalyzed dehydration to form the corresponding trichlorobutenone, which then cyclizes under the same conditions. beilstein-journals.orgnih.gov

Table 1: Acid-Catalyzed Cyclization of 1-Aryl-4,4,4-trichlorobut-2-en-1-ones in Triflic Acid beilstein-journals.orgnih.gov

| Starting Material (Aryl Group) | Product | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Phenyl | 3-(Trichloromethyl)-indan-1-one | 80 | 2 | 92 |

| 4-Methylphenyl | 5-Methyl-3-(trichloromethyl)indan-1-one | 80 | 2 | 91 |

| 4-Methoxyphenyl | 5-Methoxy-3-(trichloromethyl)indan-1-one | 80 | 3 | 89 |

| 4-Fluorophenyl | 5-Fluoro-3-(trichloromethyl)indan-1-one | 80 | 4 | 85 |

The nature of the electrophilic intermediate in reactions of halogenated alkenes is crucial to the outcome of the reaction. In strong acid additions, the reaction is believed to proceed through a discrete carbocation intermediate. msu.edu However, the addition of halogens (like Cl₂ or Br₂) to alkenes involves a different type of intermediate. masterorganicchemistry.comlibretexts.org

The reaction is initiated by the electrophilic halogen attacking the pi-bond of the alkene, leading to the formation of a cyclic halonium ion intermediate (e.g., a chloronium or bromonium ion). masterorganicchemistry.comlibretexts.orglibretexts.org This three-membered ring intermediate explains the high stereoselectivity (anti-addition) observed in these reactions, as the halide ion in the second step attacks from the side opposite to the bulky halonium ion. masterorganicchemistry.comlibretexts.org The existence of stable bromonium ions has been confirmed by X-ray crystallography, supporting their role as intermediates. masterorganicchemistry.com Computational studies have also been used to investigate these intermediates, showing that for some substituted alkenes, a carbocation intermediate may be favored, while for others, a symmetric halonium ion is more stable. whiterose.ac.uk

In superacidic media, protonation can lead to highly reactive intermediates like O-protonated species or even dications. beilstein-journals.orgresearchgate.net For example, the cyclization of trichloromethyl-substituted enones proceeds through an O-protonated form, ArC(=OH⁺)CH=CHCCl₃, which has been studied using NMR spectroscopy and DFT calculations. beilstein-journals.orgresearchgate.netresearchgate.net These studies revealed that the positive charge in these cations is significantly delocalized from the carbonyl group to the vinyl carbon, increasing the electrophilicity of the double bond. beilstein-journals.org

Nucleophilic Reactivity at the Alkene and Halogenated Centers

While the double bond is a site for electrophilic attack, the carbon atoms bonded to chlorine, as well as the β-carbon of the alkene, can serve as electrophilic centers for nucleophilic attack.

The chlorine atoms in this compound can act as leaving groups in nucleophilic substitution reactions. ontosight.ai This reactivity allows for the replacement of chlorine with other functional groups, making trichlorobutenes versatile intermediates in organic synthesis. ontosight.ai The reactivity of the chlorine atoms is influenced by their position. For example, the chlorine atom at the allylic position (C-4) would be particularly susceptible to Sₙ2 or Sₙ1 type reactions.

Furthermore, research has shown that chlorine atoms in a trichloromethyl group attached to an electron-withdrawing moiety can exhibit electrophilic behavior due to the phenomenon of σ-holes. rsc.org This allows for a halogen bond-type interaction where a nucleophile, such as a sulfur atom, can attack the chlorine atom itself, leading to its abstraction and the reduction of the trichloromethyl group. rsc.org

The carbon-carbon double bond in this compound is conjugated with electron-withdrawing chlorine atoms, making it an electron-deficient system. This structure is analogous to α,β-unsaturated carbonyl compounds, which are known to undergo conjugate addition, or Michael addition. ucalgary.calibretexts.org In this type of reaction, a nucleophile attacks the β-carbon of the double bond. libretexts.orglibretexts.org

The mechanism involves the nucleophilic attack on the β-carbon, which pushes the π-electrons onto the α-carbon, forming an enolate-like intermediate. ucalgary.ca This intermediate is then protonated to give the final 1,4-addition product. ucalgary.calibretexts.org A wide range of nucleophiles, including amines, thiols, and Gilman reagents (lithium diorganocoppers), can participate in conjugate addition reactions. libretexts.orglibretexts.org While specific studies on this compound were not found, its electronic structure strongly suggests its potential to act as a Michael acceptor.

Radical Mediated Processes in Trichlorobutene Chemistry

In addition to ionic pathways, this compound can be involved in reactions proceeding through radical intermediates. These reactions are typically initiated by heat, UV light, or radical initiators. canada.ca

A key piece of evidence for the involvement of this compound in radical chemistry comes from reduction studies. The radical reduction of 1,1,1,4-tetrachlorobut-2-ene using tributyltin hydride results in the formation of both this compound and 1,1,4-trichlorobut-2-ene. lookchem.com This outcome is attributed to the preferential abstraction of a chlorine atom from the trichloromethyl group by the tributyltin radical, generating a radical intermediate that leads to the observed products. lookchem.com

The free-radical chlorination of related compounds like 1-chlorobutane (B31608) also provides insight into the factors governing radical reactivity. The reaction with sulfuryl chloride produces a mixture of dichlorobutane isomers, with the distribution determined by the relative reactivity of the different C-H bonds. upenn.edu The reactivity is influenced by both the stability of the resulting alkyl radical and steric factors. upenn.edu For example, hydrogens on the third carbon of 1-chlorobutane are the most reactive, as this position is sterically accessible and the inductive electron-withdrawing effect of the first chlorine is diminished, leading to the formation of a more stable secondary radical. upenn.edu

Table 2: Relative Reactivity in Radical Chlorination of 1-Chlorobutane upenn.edu

| Product Isomer | Position of Hydrogen Abstraction | Standardized Relative Reactivity |

|---|---|---|

| 1,1-Dichlorobutane | Carbon-1 | 1.00 |

| 1,2-Dichlorobutane | Carbon-2 | 3.91 |

| 1,3-Dichlorobutane | Carbon-3 | 7.78 |

| 1,4-Dichlorobutane | Carbon-4 | 2.73 |

Isomerization and Rearrangement Studies of Trichlorobutene Systems

The structural framework of trichlorobutene isomers allows for a variety of isomerization and rearrangement reactions, primarily driven by the pursuit of greater thermodynamic stability. These transformations often involve the migration of double bonds and the repositioning of chlorine atoms along the four-carbon chain. The interplay between different isomers is a critical aspect of the chemistry of these compounds, influencing product distributions in both their synthesis and subsequent reactions.

The isomerization of trichlorobutene systems, such as the conversion between this compound and its isomers, is a classic example of a reaction governed by the principles of thermodynamic and kinetic control. wikipedia.orglibretexts.orglibretexts.org In such reactions, the distribution of products can be dictated either by the rate at which they are formed (kinetic control) or by their relative stabilities at equilibrium (thermodynamic control). wikipedia.org

Under kinetic control, which is typically favored at lower temperatures and shorter reaction times, the major product will be the one that is formed the fastest, meaning it has the lowest activation energy barrier. wikipedia.orgillinois.edu Conversely, under thermodynamic control, favored by higher temperatures and longer reaction times which allow for equilibrium to be established, the most stable isomer will be the predominant product. wikipedia.orgillinois.edu

A notable example within chlorinated butenes that illustrates this principle is the formation of this compound alongside its isomer, 1,1,4-trichlorobut-2-ene, during the radical tributyltin hydride reduction of 1,1,1,4-tetrachlorobut-2-ene. lookchem.com The co-formation of these isomers suggests that they are accessible from a common intermediate and can potentially interconvert.

The isomerization itself is often an allylic rearrangement, a process where a double bond shifts, and the substituent on a carbon adjacent to the double bond moves. wikipedia.org In the context of this compound, this would involve the migration of a chlorine atom. This type of rearrangement can be catalyzed by acids or other reagents. acs.org

While specific quantitative thermodynamic and kinetic data for the isomerization of this compound is not extensively documented in publicly available literature, the behavior of closely related dichlorobutene (B78561) systems provides valuable insights. For instance, in the chlorination of butadiene, a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene is formed. guidechem.com The 1,4-dichloro isomer can be subsequently isomerized to the 3,4-dichloro isomer. guidechem.comuobaghdad.edu.iq This suggests that an equilibrium exists between these isomers, which can be influenced by reaction conditions.

The general principles of alkene stability suggest that more substituted alkenes are thermodynamically more stable. However, in polychlorinated systems, steric and electronic effects of the chlorine atoms can significantly influence the relative stabilities of the isomers.

The table below outlines the conceptual framework for the kinetic and thermodynamic control of the isomerization of a hypothetical trichlorobutene system, based on analogous chlorinated systems.

Table 1: Conceptual Framework for Isomerization of Trichlorobutene Isomers

| Parameter | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Controlling Factor | Rate of Reaction | Product Stability (Equilibrium) |

| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time, Presence of a Catalyst for Equilibration |

| Major Product | The isomer with the lowest activation energy of formation (Kinetic Product). | The most thermodynamically stable isomer (Thermodynamic Product). |

| Reversibility | Reaction is effectively irreversible. | Reaction is reversible, allowing equilibrium to be reached. |

Spectroscopic and Structural Elucidation of 1,1,4 Trichlorobut 1 Ene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For chlorinated butenes and their derivatives, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are indispensable for unambiguous structural assignment and for probing dynamic chemical processes.

Detailed NMR studies on derivatives of trichlorobutene, such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones, provide a clear example of the power of this technique. semanticscholar.org The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule. semanticscholar.org For instance, in a series of (E)-1-aryl-4,4,4-trichlorobut-2-en-1-one derivatives, the chemical shifts (δ) and coupling constants (J) offer a detailed picture of the molecular framework. beilstein-journals.org

NMR spectroscopy also serves as a powerful mechanistic probe. semanticscholar.org By conducting NMR experiments in a superacid medium like triflic acid (TfOH), researchers can observe the formation of reactive intermediates, such as O-protonated cations. semanticscholar.orgbeilstein-journals.org The comparison of NMR data in a neutral solvent (CDCl₃) versus a superacid reveals significant downfield shifts for specific nuclei, confirming the site of protonation and providing insight into the subsequent reaction pathways, such as intramolecular cyclization. semanticscholar.orgbeilstein-journals.org For example, the protonation of the carbonyl group in 1-aryl-4,4,4-trichlorobut-2-en-1-ones leads to observable changes in the chemical shifts of the vinyl protons (H² and H³) and carbons (C¹, C³), confirming the formation of a stable O-protonated cation. beilstein-journals.org

For derivatives containing fluorine, ¹⁹F NMR is a highly sensitive and informative technique. magritek.com It offers a wide chemical shift range and 100% natural abundance, making it an excellent tool for monitoring reactions and characterizing fluorinated molecules. magritek.com In studies of fluorinated 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-one derivatives, ¹⁹F NMR provides a distinct signal for the fluorine atom, aiding in the complete characterization of the molecule. beilstein-journals.org

Interactive Table: ¹H and ¹³C NMR Data for (E)-1-aryl-4,4,4-trichlorobut-2-en-1-one Derivatives in CDCl₃ beilstein-journals.orgData sourced from a study on related but-2-ene derivatives.

| Aryl Substituent | Nucleus | H²/C² (δ, ppm) | H³/C³ (δ, ppm) | C¹ (δ, ppm) | CCl₃ (δ, ppm) |

|---|---|---|---|---|---|

| Phenyl | ¹H | 7.42 (d, J=14.6 Hz) | 7.27 (d, J=14.6 Hz) | - | - |

| ¹³C | 124.3 | 145.6 | 189.0 | 93.1 | |

| 4-Methylphenyl | ¹H | 7.40 (d, J=14.6 Hz) | 7.21 (d, J=14.6 Hz) | - | - |

| ¹³C | 124.0 | 145.5 | 188.4 | 93.1 | |

| 4-Bromophenyl | ¹H | 7.38 (d, J=14.6 Hz) | 7.30 (d, J=14.6 Hz) | - | - |

| ¹³C | 123.5 | 145.9 | 187.8 | 92.8 |

Mass Spectrometry Techniques for Compound Characterization

Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of a molecule's chemical formula. beilstein-journals.org

For various synthesized derivatives of trichlorobutene, such as 4,4,4-trichloro-1-aryl-3-hydroxybutan-1-ones, HRMS has been used to verify their composition by comparing the experimentally measured mass with the calculated exact mass. The detection of the sodium adduct ([M+Na]⁺) is a common practice in ESI-MS. beilstein-journals.org

Interactive Table: HRMS Data for Selected Trichlorobutene Derivatives beilstein-journals.org

| Compound | Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |

|---|---|---|---|

| 4,4,4-Trichloro-3-hydroxy-1-(p-tolyl)butan-1-one | C₁₁H₁₁Cl₃O₂Na | 302.9717 | 302.9720 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 1,1,4-trichlorobut-1-ene and its isomers, specific vibrational modes are expected.

The IR spectrum provides key information on the types of bonds present. For a related isomer, 1,3,4-trichlorobut-1-ene, characteristic absorption bands include:

C=C stretch: A band in the region of 1600–1680 cm⁻¹.

C-Cl stretch: Strong absorptions in the fingerprint region, typically between 550–650 cm⁻¹.

Raman spectroscopy, which is complementary to IR, is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. While specific Raman data for this compound is scarce, studies on related molecules like cyclopentane (B165970) show that Raman spectroscopy is highly effective for analyzing conformational changes and phase transitions under varying conditions. researchgate.net For chlorinated butenes, Raman would be expected to clearly show the C=C double bond and C-Cl stretching vibrations.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is the gold standard for establishing absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions in a crystal lattice. beilstein-journals.org

For derivatives of trichlorobutene that are crystalline solids, such as certain 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones and their cyclized indanone products, single-crystal X-ray analysis provides irrefutable structural proof. beilstein-journals.org The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the construction of an electron density map, from which the precise position of each atom can be determined. beilstein-journals.org This level of detail is crucial for understanding the steric and electronic effects that govern the molecule's properties and reactivity.

Theoretical and Computational Chemistry Studies of 1,1,4 Trichlorobut 1 Ene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules like 1,1,4-trichlorobut-1-ene. These methods, ranging from semi-empirical to high-level ab initio calculations, can predict various molecular properties, including orbital energies, electron distribution, and molecular geometries.

While specific high-level ab initio studies exclusively on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related chlorinated alkenes and butene isomers. For instance, theoretical studies on the C1s core photoelectron spectra of various alkene molecules have demonstrated the utility of methods like Intermediate Neglect of Differential Overlap-Configuration Interaction (INDO-CI) in assigning experimental spectra and understanding the electronic structure. researchgate.net Such approaches could be applied to this compound to elucidate the influence of the three chlorine atoms on the electronic environment of the carbon-carbon double bond.

The presence of chlorine atoms, being highly electronegative, significantly perturbs the electronic structure of the butene backbone. This leads to a notable polarization of the C-Cl bonds and a redistribution of electron density across the molecule. The dichlorovinyl group (Cl₂C=CH-) in this compound creates a highly electron-deficient double bond, which is a key factor in its reactivity.

Density Functional Theory (DFT) in Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the mechanisms of chemical reactions involving chlorinated alkenes. DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying complex reaction pathways, including transition states and intermediates.

A pertinent example of DFT's application in this area is the study of the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in the presence of a Brønsted superacid. beilstein-journals.org In this research, DFT calculations were instrumental in characterizing the O-protonated intermediates that are key to the reaction mechanism. beilstein-journals.org These calculations provided insights into the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO) of the cationic intermediates, which are crucial for understanding their reactivity. beilstein-journals.org

Although this study does not directly involve this compound, the methodology is highly relevant. A similar DFT approach could be employed to investigate various reactions of this compound, such as electrophilic additions, nucleophilic substitutions, or cycloadditions. For example, in a hypothetical electrophilic addition reaction, DFT could be used to model the formation of carbocation intermediates and predict the regioselectivity of the attack on the double bond.

Furthermore, DFT has been successfully used to study the ozonolysis of various alkenes, including chlorinated ones. whiterose.ac.ukacs.org These studies elucidate the reaction mechanism, which proceeds through a 1,3-cycloaddition to form a primary ozonide, followed by its decomposition. whiterose.ac.uk DFT calculations can provide the activation energies for these steps and predict the product distribution.

The table below, derived from a study on related compounds, illustrates the type of data that can be generated using DFT to understand reaction intermediates. beilstein-journals.org

| Cationic Intermediate | HOMO (eV) | LUMO (eV) | Global Electrophilicity Index (ω) |

| O-protonated enone A | -11.23 | -7.89 | 5.6 |

| O-protonated enone B | -11.54 | -8.21 | 6.1 |

This table presents calculated electronic properties for O-protonated 1-aryl-4,4,4-trichlorobut-2-en-1-one intermediates, demonstrating the utility of DFT in characterizing reactive species. Similar calculations could be performed for intermediates in reactions of this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes. By simulating the atomic motions over time, MD can provide a detailed picture of the accessible conformations and the transitions between them.

While specific MD simulation studies on this compound are not readily found in the literature, the methodology has been applied to a wide range of organic molecules, including other halogenated hydrocarbons. acs.org For instance, conformational studies on trans-cyclododecene have utilized molecular mechanics (MM) and dynamic NMR spectroscopy to identify multiple stable conformations. acs.org A similar approach, combining MD simulations with a suitable force field, could be used to explore the conformational landscape of this compound.

The expected output from such a simulation would be a trajectory file containing the coordinates of all atoms over time. Analysis of this trajectory would allow for the determination of the population of different conformers and the dihedral angle distributions for the rotatable bonds.

Computational Prediction of Reactivity and Selectivity in Chlorinated Alkenes

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of chemical reactions. For chlorinated alkenes like this compound, these predictions are invaluable for understanding their chemical behavior and for designing synthetic routes.

One approach to predicting reactivity is through the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals can indicate how a molecule will interact with electrophiles and nucleophiles. For this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower the energy of the LUMO, making the double bond susceptible to nucleophilic attack.

DFT calculations can be used to determine various reactivity descriptors, such as the global electrophilicity index (ω), which provides a quantitative measure of a molecule's electrophilic character. A higher value of ω indicates a stronger electrophile.

Furthermore, computational methods can be used to model the transition states of competing reaction pathways to predict selectivity. For example, in an electrophilic addition to the double bond of this compound, there are two possible sites of attack. By calculating the activation energies for the formation of the two possible carbocation intermediates, one can predict which regioisomer will be the major product.

The following table presents conceptual DFT reactivity descriptors for a series of related compounds, illustrating how these values can be used to compare reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Hardness (η) | Electrophilicity (ω) |

| Chalcone (B49325) Isomer 1 | -6.21 | -2.15 | 4.06 | 4.18 | 2.03 | 4.30 |

| Chalcone Isomer 2 | -6.18 | -2.23 | 3.95 | 4.21 | 1.98 | 4.47 |

| Chalcone Isomer 3 | -6.25 | -2.20 | 4.05 | 4.23 | 2.03 | 4.40 |

This table shows calculated DFT reactivity descriptors for a series of dichloro amino chalcone isomers. Similar calculations for this compound and its isomers would provide valuable insights into their relative reactivity.

1,1,4 Trichlorobut 1 Ene As a Strategic Building Block in Complex Organic Synthesis

Precursor for Carbon Framework Construction in Polycyclic Systems

The assembly of polycyclic frameworks is a challenging task in organic synthesis, often requiring multi-step sequences. The incorporation of building blocks that can facilitate cascade or domino reactions is highly sought after for improving synthetic efficiency. The chlorinated butane (B89635) backbone of 1,1,4-trichlorobut-1-ene and its derivatives provides a robust platform for initiating cyclization events that lead to the formation of intricate ring systems. The presence of multiple chlorine atoms and a double bond allows for a programmed sequence of bond formations, making it a valuable precursor for complex carbogenic skeletons.

A significant application of a this compound derivative is in the synthesis of indanones, a core structural motif in many biologically active compounds. Research has demonstrated that 1-aryl-4,4,4-trichlorobut-2-en-1-ones, which are closely related to the target compound, undergo efficient intramolecular cyclization to yield 3-trichloromethylindan-1-ones. nih.govnist.govchemguide.co.uk This transformation is typically promoted by a Brønsted superacid, such as triflic acid (TfOH), at elevated temperatures. nih.govnist.govchemguide.co.uk

The reaction proceeds via protonation of the enone's carbonyl oxygen, which generates a highly reactive cationic intermediate that subsequently undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone system. nih.govchemguide.co.uk This method provides a direct route to densely functionalized indanones, with the trichloromethyl group serving as a handle for further synthetic modifications. The versatility of this reaction is demonstrated by its tolerance for various substituents on the aromatic ring of the precursor. nih.govnist.gov

The precursors for this cyclization, 1-aryl-4,4,4-trichlorobut-2-en-1-ones, can be synthesized from the corresponding 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones through dehydration, a process that can also be carried out under the same superacidic conditions. nih.govnist.govchemguide.co.uk This allows for a one-pot synthesis of indanones from these hydroxy ketones. The yields for the cyclization are generally high, as detailed in the following table. nih.govnist.govchemguide.co.uk

| Starting Enone (Aryl Group) | Reaction Time (hours) | Yield of Indanone (%) | Reference |

|---|---|---|---|

| Phenyl | 2 | 92 | nih.govnist.gov |

| 4-Methylphenyl | 2 | 91 | nih.gov |

| 4-Methoxyphenyl | 3 | 89 | nih.gov |

| 4-Chlorophenyl | 10 | 85 | nih.govnist.gov |

| Naphthalen-2-yl | 3 | 88 | nih.gov |

Role in the Synthesis of Functionalized Butadienes and Butenynes

Functionalized butadienes are highly valuable intermediates in organic synthesis, most notably as components in Diels-Alder cycloadditions for the construction of six-membered rings. Chlorinated butenes and butynes serve as precursors to these important dienes. For instance, the related compound 1,4-dichlorobut-2-yne can be stereospecifically converted into (Z)-(1,4-dichlorobut-2-en-2-yl)di-sec-alkylborane through reaction with a dialkylborane. masterorganicchemistry.com Subsequent treatment with methyllithium (B1224462) induces an alkyl group migration from the boron atom, coupled with the elimination of chlorine atoms, to produce 2-sec-alkylbuta-1,3-dienes. masterorganicchemistry.com This transformation highlights how the chloro-substituted C4 framework can be leveraged to install specific alkyl groups and generate a conjugated diene system.

Integration into Polymer Chemistry Intermediates

Chlorinated alkenes have a long history in polymer chemistry, with chloroethene (vinyl chloride) being the monomer for polyvinyl chloride (PVC), one of the most widely produced synthetic plastics. The reactivity of the carbon-chlorine bond and the double bond allows for various polymerization methods. While functionalized butenes are important monomers and intermediates for creating polymers with specific properties, the direct integration of this compound into polymer chemistry intermediates is not extensively documented in scientific literature. However, the functionalized butadienes derived from related chlorinated precursors, as discussed in the previous section, are valuable monomers for the synthesis of specialty elastomers and polymers through addition polymerization.

Stereoselective Applications in Asymmetric Synthesis

The utility of this compound and its derivatives extends into the realm of asymmetric synthesis, where the goal is to produce specific stereoisomers of a chiral molecule. The trichloromethyl group is instrumental in this context, serving as a versatile precursor for various enantiopure molecules such as α-hydroxy and α-amino acids.

A key application is the asymmetric synthesis of β-trichloromethyl-β-hydroxy ketones, which are the direct precursors to the enones used in the indanone synthesis described in section 6.1.1. These chiral hydroxy ketones can be prepared with high enantioselectivity through the reaction of chloral (B1216628) or chloral hydrate (B1144303) with chiral imines. This reaction proceeds smoothly to give the desired products in good yields and with high enantiomeric excess, which can often be further enhanced by recrystallization. The resulting optically active 4,4,4-trichloro-3-hydroxy-1-phenyl-1-butanone is a valuable chiral building block. By establishing a defined stereocenter in the precursor, the subsequent cyclization reaction can lead to the formation of enantioenriched polycyclic products, demonstrating a powerful link between stereoselective synthesis and the construction of complex frameworks using the trichlorobutene scaffold.

Future Directions and Emerging Research Opportunities for 1,1,4 Trichlorobut 1 Ene

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes to minimize environmental impact. For a compound like 1,1,4-Trichlorobut-1-ene, this translates to developing synthetic routes that are more efficient, use less hazardous substances, and reduce waste generation. Future research in this area could focus on several key strategies:

Catalytic Routes: Investigating novel catalytic systems for the synthesis of this compound could lead to more selective and efficient processes. This might involve the use of transition metal catalysts or organocatalysts to control the regioselectivity and stereoselectivity of chlorination reactions, potentially starting from more readily available and less hazardous precursors.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the utilization of renewable feedstocks. Research could explore pathways to synthesize this compound or its precursors from biomass-derived starting materials. This would significantly reduce the carbon footprint associated with its production compared to traditional petrochemical routes.

Atom Economy: Designing synthetic routes with high atom economy is a fundamental principle of green chemistry. Future research should aim to develop synthetic strategies where the majority of the atoms from the reactants are incorporated into the final product, minimizing the formation of byproducts.

Alternative Solvents and Reaction Conditions: Moving away from conventional volatile organic solvents to greener alternatives such as water, supercritical fluids, or ionic liquids could significantly improve the environmental profile of the synthesis. Additionally, exploring energy-efficient reaction conditions, such as microwave or ultrasound-assisted synthesis, could reduce energy consumption.

A comparative overview of potential green synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Novel Catalysis | Higher selectivity, lower energy requirements, reduced waste. | Development of robust and recyclable catalysts (e.g., supported metal nanoparticles, zeolites). |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Biocatalytic routes, conversion of bio-derived platform molecules. |

| High Atom Economy Reactions | Minimized waste generation, increased process efficiency. | Addition reactions, catalytic C-H activation/chlorination. |

| Green Solvents/Conditions | Reduced environmental pollution and worker exposure. | Reactions in water, supercritical CO2; use of microwave or ultrasonic irradiation. |

Exploration of Photochemical and Electrochemical Transformations

The introduction of light or electrical energy into chemical reactions can open up unique reactivity pathways that are often inaccessible through traditional thermal methods. For this compound, these approaches could lead to novel transformations and the synthesis of valuable derivatives.

Photochemical Transformations: The presence of a double bond and multiple chlorine atoms in this compound makes it a candidate for various photochemical reactions. Future research could investigate:

Photoisomerization: Ultraviolet (UV) irradiation could induce cis-trans isomerization or other structural rearrangements, leading to different geometric isomers with potentially distinct properties and reactivities.

Photocycloadditions: The double bond could participate in [2+2] or [4+2] cycloaddition reactions with other unsaturated compounds under photochemical conditions, providing access to complex cyclic structures.

Photochlorination: Further chlorination at specific positions could be achieved with high selectivity using light as an initiator, potentially avoiding the use of harsh chlorinating agents. Research into the photooxidation of similar chlorinated butenes has shown that UV irradiation in the presence of active chlorine can lead to rapid oxidation. uni-bayreuth.de

Electrochemical Transformations: Electrochemical methods offer a green and highly controllable way to perform redox reactions. For this compound, this could involve:

Electrochemical Reduction: The carbon-chlorine bonds could be selectively reduced at a cathode to produce less chlorinated butenes or even butane (B89635). The electrochemical reduction of halogenated alkenes on activated carbon-based cathodes has been shown to be a viable degradation pathway. utexas.edu

Electrochemical Oxidation: The double bond could be oxidized at an anode to form epoxides or other oxygenated derivatives.

Electropolymerization: It may be possible to initiate the polymerization of this compound electrochemically, offering a high degree of control over the polymerization process and the properties of the resulting polymer. The electrochemical synthesis of chloride-doped polymers is a known process that could be explored. khanacademy.orgeverythinginsidethefence.com

The table below summarizes potential photochemical and electrochemical transformations.

| Transformation Type | Reagents/Conditions | Potential Products |

| Photoisomerization | UV light | Geometric isomers of this compound |

| Photocycloaddition | UV light, other alkenes | Cyclobutane or cyclohexane (B81311) derivatives |

| Photochlorination | UV light, chlorine source | Higher chlorinated butanes or butenes |

| Electrochemical Reduction | Cathode, protic solvent | Dichlorobutenes, monochlorobutenes, butenes |

| Electrochemical Oxidation | Anode, specific electrolyte | Epoxides, diols, or other oxidized products |

| Electropolymerization | Anode or cathode, solvent | Polychlorinated polymer chains |

Applications in Advanced Material Science Precursors

The unique combination of a reactive double bond and multiple chlorine atoms suggests that this compound could be a valuable building block for the synthesis of advanced materials with tailored properties.

Flame-Retardant Polymers: The high chlorine content of this compound makes it a promising monomer or co-monomer for the synthesis of flame-retardant polymers. acs.orgbohrium.comfaa.gov The incorporation of chlorinated monomers into a polymer backbone can significantly enhance its fire resistance. Future research could focus on the polymerization of this compound via various mechanisms (e.g., radical, cationic, or anionic polymerization) and the evaluation of the flammability of the resulting materials. libretexts.orglibretexts.orglibretexts.org

Chemically Resistant Materials: The presence of chlorine atoms can also impart high chemical resistance to polymers. everythinginsidethefence.comspecialchem.comproscitech.com.ausybridge.comgilsoneng.com Polymers derived from this compound could exhibit excellent stability in harsh chemical environments, making them suitable for applications such as chemical storage and transport, industrial coatings, and protective linings.

Functional Polymers and Crosslinking Agents: The double bond and the chlorine atoms offer multiple sites for further functionalization. This compound could be used to introduce specific functional groups into polymers or to act as a crosslinking agent to improve the mechanical and thermal properties of various polymer systems. utwente.nlspecialchem.commarmon-ad.comgoogleapis.com The reactivity of the chlorine atoms could be exploited to create covalent bonds between polymer chains, leading to the formation of a robust three-dimensional network.

The following table outlines potential applications of this compound in materials science.

| Application Area | Rationale | Potential Polymer Properties |

| Flame Retardants | High chlorine content | Reduced flammability, self-extinguishing properties |

| Chemical Resistance | C-Cl bonds are resistant to many chemicals | Stability in acidic, basic, and organic solvent environments |

| Functional Polymers | Reactive sites for further modification | Tailored properties such as adhesion, hydrophobicity, or reactivity |

| Crosslinking Agents | Multiple reactive sites for network formation | Improved mechanical strength, thermal stability, and solvent resistance |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly benefiting from the integration of continuous flow technologies and automated platforms. These approaches offer numerous advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability.

Flow Chemistry: The synthesis and transformation of potentially hazardous or highly reactive compounds like chlorinated alkenes can be performed more safely and efficiently in continuous flow reactors. libretexts.orgutwente.nlpageplace.de The small reactor volumes and excellent heat and mass transfer in flow systems allow for precise control over reaction parameters, leading to higher yields and purities. Future research could focus on developing continuous flow processes for the synthesis of this compound and its subsequent transformations, such as polymerization or functionalization.

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of new reactions and materials. umass.edu An automated system could be programmed to explore a wide range of reaction conditions for the synthesis and polymerization of this compound, rapidly identifying optimal parameters. This high-throughput approach would significantly speed up the research and development process for new materials derived from this compound.

The integration of these advanced synthesis technologies is summarized in the table below.

| Technology | Advantages for this compound Research |

| Flow Chemistry | Enhanced safety for handling chlorinated compounds, precise control over exothermic reactions, easy scalability. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization of synthetic and polymerization processes, faster discovery of new materials. |

Q & A

Q. Can machine learning models predict the compound’s partition coefficients (log P) and bioaccumulation potential?

- Methodological Answer : Train neural networks on datasets like PHYSPROP or EPI Suite using descriptors such as molecular weight, chlorine count, and topological polar surface area (TPSA). Validate predictions against experimental octanol-water partition coefficients (log KOW) measured via shake-flask methods .

Guidelines for Data Presentation

- Raw Data : Include in appendices (e.g., GC-MS chromatograms, NMR spectra) .

- Processed Data : Use tables with error margins (±SD) and significance annotations (p-values) in the main text .

- Uncertainty Analysis : Report instrument precision (e.g., GC retention time drift <0.1%) and methodological limitations (e.g., SPME fiber saturation effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.